Cas no 68295-45-4 ((R)-N-(Pyrrolidin-2-ylmethyl)aniline)

(R)-N-(Pyrrolidin-2-ylmethyl)aniline is a chiral amine derivative featuring a pyrrolidine core linked to an aniline moiety via a methylene bridge. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of bioactive compounds and catalysts. The pyrrolidine ring enhances structural rigidity, while the aniline group provides reactivity for further functionalization. This compound is commonly utilized in medicinal chemistry for the design of ligands and small-molecule inhibitors. Its well-defined chiral center ensures high enantioselectivity in synthetic pathways, making it advantageous for producing optically active compounds with precise stereochemical control.
(R)-N-(Pyrrolidin-2-ylmethyl)aniline structure
68295-45-4 structure
Product Name:(R)-N-(Pyrrolidin-2-ylmethyl)aniline
CAS No:68295-45-4
MF:C11H16N2
MW:176.258142471313
CID:90426
PubChem ID:24873507
Update Time:2025-10-12

(R)-N-(Pyrrolidin-2-ylmethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • (R)-N-(Pyrrolidin-2-ylmethyl)aniline
    • (R)-(?)-2-(Anilinomethyl)pyrrolidine
    • N-[[(2R)-pyrrolidin-2-yl]methyl]aniline
    • (R)-(-)-2-(Anilinomethyl)pyrrolidine
    • (r)-2-(anilinomethyl)pyrrolidine
    • ( R)-(-)-2-ANILINOMETHYLPYRROLIDINE
    • (R)-(-)-2-phenylaminomethylpyrrolidine
    • 68295-45-4
    • (R)-2-(phenylamino-methyl)pyrrolidine
    • N-{[(2R)-Pyrrolidin-2-yl]methyl}aniline
    • A836088
    • (R)-(-)-2-Anilinomethylpyrrolidine
    • CS-0106179
    • (r)-2-(phenylaminomethyl)-pyrrolidine
    • DTXSID10426196
    • SCHEMBL3329262
    • MCHWKJRTMPIHRA-LLVKDONJSA-N
    • (R)-(-)-2-(Anilinomethyl)pyrrolidine, 97%
    • (R)-()-2-(Anilinomethyl)pyrrolidine
    • AKOS015898107
    • MDL: MFCD01862117
    • Inchi: 1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m1/s1
    • InChI Key: MCHWKJRTMPIHRA-LLVKDONJSA-N
    • SMILES: N1CCC[C@@H]1CNC1C=CC=CC=1
    • BRN: 4839749

Computed Properties

  • Exact Mass: 176.13100
  • Monoisotopic Mass: 176.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • Color/Form: Colorless to yellow liquid.
  • Density: 1.046 g/mL at 25 °C(lit.)
  • Boiling Point: 111-112 °C/0.55 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.574(lit.)
  • Water Partition Coefficient: Not miscible or difficult to mix in water.
  • PSA: 24.06000
  • LogP: 2.25230
  • Sensitiveness: Air Sensitive
  • Optical Activity: [α]20/D −19°, c = 1 in ethanol
  • Solubility: Insoluble in water

(R)-N-(Pyrrolidin-2-ylmethyl)aniline Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H315-H318-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • Hazardous Material transportation number:UN 2735
  • WGK Germany:3
  • Hazard Category Code: 22-37/38-41
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: Xn
  • HazardClass:8
  • PackingGroup:III
  • Safety Term:S26;S36/37/39;S45
  • Packing Group:III
  • Packing Group:III
  • Risk Phrases:R34

(R)-N-(Pyrrolidin-2-ylmethyl)aniline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(R)-N-(Pyrrolidin-2-ylmethyl)aniline Related Literature

  • 1. Optically active diazacyclophosphamides: novel efficient reagents for the determination of the absolute configuration of amines and alcohols
    Tatsuo Oshikawa,Mitsuji Yamashita,Sadaaki Kumagai,Kuniaki Seo,Junichi Kobayashi J. Chem. Soc. Chem. Commun. 1995 435

Additional information on (R)-N-(Pyrrolidin-2-ylmethyl)aniline

Introduction to (R)-N-(Pyrrolidin-2-ylmethyl)aniline (CAS No. 68295-45-4)

(R)-N-(Pyrrolidin-2-ylmethyl)aniline, with the CAS number 68295-45-4, is a chiral amine compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a pyrrolidine ring and an aniline moiety, which confer it with a wide range of chemical and biological properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, applications, and recent research advancements of (R)-N-(Pyrrolidin-2-ylmethyl)aniline.

Chemical Structure and Properties

(R)-N-(Pyrrolidin-2-ylmethyl)aniline is a chiral molecule with the molecular formula C11H16N2. The compound consists of a pyrrolidine ring attached to an aniline group via a methylene bridge. The presence of the chiral center at the pyrrolidine ring imparts enantiomeric specificity to the molecule, which is crucial for its applications in asymmetric synthesis and drug development. The compound exhibits moderate solubility in common organic solvents such as methanol, ethanol, and dichloromethane, making it suitable for various synthetic reactions.

The physical properties of (R)-N-(Pyrrolidin-2-ylmethyl)aniline include a melting point of approximately 105°C and a boiling point of around 250°C under standard atmospheric conditions. The compound is stable under normal laboratory conditions but should be stored away from strong acids and oxidizing agents to prevent degradation.

Synthesis Methods

The synthesis of (R)-N-(Pyrrolidin-2-ylmethyl)aniline can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of (R)-pyrrolidin-2-ylmethanol with aniline in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP). This reaction typically proceeds via an amide bond formation followed by reduction to yield the desired amine product.

Another approach involves the use of chiral catalysts in asymmetric hydrogenation reactions. For example, the reaction of N-benzylpyrrolidine with anilines using a chiral ruthenium catalyst can produce (R)-N-(Pyrrolidin-2-ylmethyl)aniline with high enantiomeric purity. This method is particularly useful for large-scale production due to its efficiency and scalability.

Applications in Organic Synthesis and Medicinal Chemistry

(R)-N-(Pyrrolidin-2-ylmethyl)aniline finds extensive applications in organic synthesis as a versatile building block for the construction of complex molecules. Its chiral nature makes it an excellent starting material for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical research. For instance, the compound can be used as a ligand in transition metal-catalyzed reactions to achieve high levels of enantioselectivity.

In medicinal chemistry, (R)-N-(Pyrrolidin-2-ylmethyl)aniline has been explored as a potential lead compound for drug discovery. Recent studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antiviral, and anticancer properties. For example, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of (R)-N-(Pyrrolidin-2-ylmethyl)aniline demonstrated potent inhibitory effects against specific kinases involved in cancer cell proliferation.

Clinical Trials and Research Developments

The potential therapeutic applications of (R)-N-(Pyrrolidin-2-ylmethyl)aniline have led to several clinical trials aimed at evaluating its safety and efficacy. One notable study conducted by researchers at a leading pharmaceutical company investigated the use of a derivative of this compound as a treatment for chronic inflammatory diseases. The results showed that the compound was well-tolerated by patients and exhibited significant anti-inflammatory effects without major side effects.

In another study published in Nature Communications, scientists explored the use of (R)-N-(Pyrrolidin-2-ylmethyl)aniline-based compounds as antiviral agents against RNA viruses such as influenza and SARS-CoV-2. The findings indicated that these compounds effectively inhibited viral replication by targeting specific viral enzymes, suggesting their potential as broad-spectrum antivirals.

Safety Considerations and Future Prospects

While (R)-N-(Pyrrolidin-2-ylmethyl)aniline holds great promise for various applications, it is important to consider its safety profile during handling and use. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials. Proper personal protective equipment (PPE) should be worn when handling this compound to minimize exposure risks.

The future prospects for (R)-N-(Pyrrolidin-2-ylmethyl)aniline are promising. Ongoing research continues to uncover new derivatives with enhanced biological activities and improved pharmacological properties. As our understanding of this compound deepens, it is likely that we will see more innovative applications in both synthetic chemistry and pharmaceutical development.

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